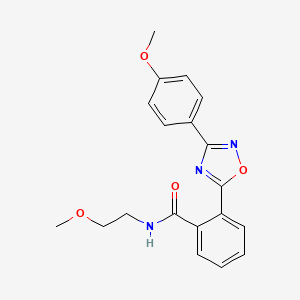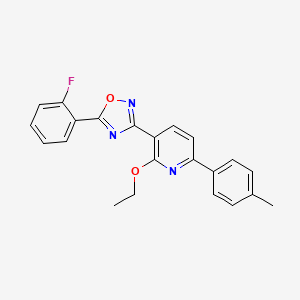
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用機序
The mechanism of action of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of phosphodiesterase 4 (PDE4), which plays a role in inflammation and immune response. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and complex. Studies have shown that this compound can affect a range of biological processes, including cell proliferation, apoptosis, and immune response. It has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its specificity. This compound has been found to have a high degree of selectivity for certain enzymes and proteins, which makes it useful for studying specific biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole. One area of research that is particularly promising is the development of new cancer treatments based on this compound. Researchers are also exploring the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, there is ongoing research into the mechanism of action of this compound and its potential interactions with other drugs and chemicals.
合成法
The synthesis of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-chloro-6-(p-tolyl)pyridine with potassium carbonate to form 2-ethoxy-6-(p-tolyl)pyridine. This intermediate is then reacted with 2-fluorobenzonitrile and sodium hydride to form this compound.
科学的研究の応用
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(2-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-3-27-21-17(12-13-19(24-21)15-10-8-14(2)9-11-15)20-25-22(28-26-20)16-6-4-5-7-18(16)23/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUHFYPKCKXDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C3=NOC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)

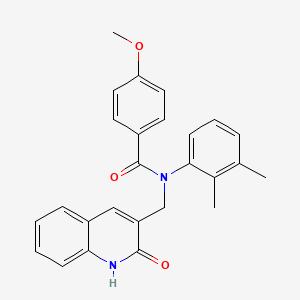

![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)
![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)


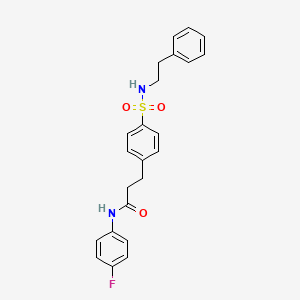
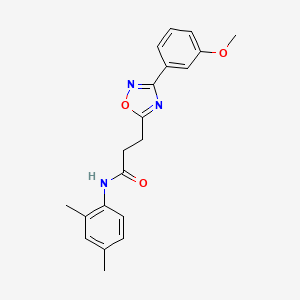
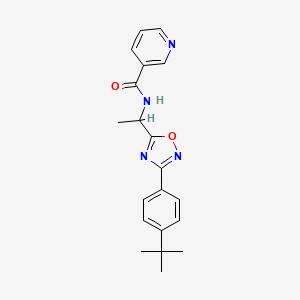
![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)
